molecular formula C16H16N4O2S B4511864 N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide

Cat. No. B4511864
M. Wt: 328.4 g/mol
InChI Key: KSGDDJCLXYSETH-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and psychotropic effects. The structural elements of this compound, such as the 1,3,4-thiadiazole ring and the isoquinoline moiety, are significant for their pharmacological activities. The combination of these features in a single molecule enhances its potential for diverse biological applications, excluding drug use and dosage considerations.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from readily available chemicals. The process may include steps such as bromination, cyclization, Sandmeyer reaction, and hydrolysis. These methods aim to introduce specific functional groups and build the complex structure of the target molecule efficiently.

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography, provides insights into the conformational features of the compound. This analysis helps in understanding the spatial arrangement of atoms and the molecular geometry, which are crucial for the compound's reactivity and interaction with biological targets.

Chemical Reactions and Properties

This compound participates in various chemical reactions, thanks to its reactive functional groups. These reactions can be utilized to modify the compound or to synthesize derivative compounds with enhanced or specific biological activities. The chemical properties of this compound, such as reactivity with different reagents, are dictated by its functional groups and molecular structure.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are determined by the compound's molecular makeup. These properties are essential for understanding the compound's behavior in different environments and for its formulation into usable pharmaceutical forms.

Chemical Properties Analysis

The chemical properties involve the compound's reactivity with other chemicals, stability under various conditions, and its behavior in biological systems. These properties are influenced by the molecular structure and are critical for the compound's potential as a lead compound in drug discovery.

References:

  • Lempert-Sréter, M., Lempert, K., & Møller, J. (1983). Electron deficient heteroaromatic ammonioamidates. Part 25. N-(Quinazolin-3-io)amidates. Part 12. Journal of The Chemical Society-perkin Transactions 1, 2011-2015. Consensus.
  • Zablotskaya, A., Segal, I., Geronikaki, A., et al. (2013). European journal of medicinal chemistry, 70, 846-56. Consensus.
  • Wawrzycka-Gorczyca, I., Siwek, A., Kosikowska, U., & Malm, A. (2011). Synthesis and crystal structure of N-butyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-1,3,4-thiadiazol-2-amine and 5-isoquinolin-3-yl-N-(2-methylphenyl)-1,3,4-thiadiazol-2-amine. Consensus.

properties

IUPAC Name

2-methyl-1-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)isoquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-9(2)14-18-19-16(23-14)17-13(21)12-8-20(3)15(22)11-7-5-4-6-10(11)12/h4-9H,1-3H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGDDJCLXYSETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide
Reactant of Route 5
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide

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